Cas no 2060046-07-1 (1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one)
1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-3-methylbutan-1-one
- 1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one
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- MDL: MFCD30499186
- Inchi: 1S/C10H15BrN4O/c1-7(2)5-9(16)14-3-4-15-8(6-14)12-10(11)13-15/h7H,3-6H2,1-2H3
- InChI Key: XVWRPDNDNHENAQ-UHFFFAOYSA-N
- SMILES: C(N1CCN2N=C(Br)N=C2C1)(=O)CC(C)C
1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-337615-1g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 1g |
$1543.0 | 2023-09-03 | ||
| Enamine | EN300-337615-5g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 5g |
$4475.0 | 2023-09-03 | ||
| Enamine | EN300-337615-10g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 10g |
$6635.0 | 2023-09-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058064-1g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 95% | 1g |
¥7637.0 | 2023-03-11 | |
| Enamine | EN300-337615-0.05g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 0.05g |
$1296.0 | 2023-09-03 | ||
| Enamine | EN300-337615-0.1g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 0.1g |
$1357.0 | 2023-09-03 | ||
| Enamine | EN300-337615-0.25g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 0.25g |
$1420.0 | 2023-09-03 | ||
| Enamine | EN300-337615-0.5g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 0.5g |
$1482.0 | 2023-09-03 | ||
| Enamine | EN300-337615-1.0g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-337615-2.5g |
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one |
2060046-07-1 | 2.5g |
$3025.0 | 2023-09-03 |
1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one
Professional Introduction to Compound with CAS No. 2060046-07-1 and Product Name: 1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one
Compound with the CAS number 2060046-07-1 and the product name 1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The unique structural framework of this molecule, characterized by a fused triazoloapyrazine core and a substituted butanone moiety, positions it as a promising candidate for further investigation in drug discovery and development.
The triazoloapyrazine scaffold is a privileged structure in medicinal chemistry, known for its ability to modulate various biological pathways. This particular derivative, featuring a 2-bromo substituent on the triazoloapyrazine ring and an ethylamino group at the 7-position, has been strategically designed to enhance its pharmacological profile. The presence of the bromo atom not only provides a handle for further chemical modifications but also contributes to the compound's interaction with biological targets. Additionally, the 3-methylbutan-1-one side chain adds complexity to the molecule's pharmacophore, potentially influencing its solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the triazoloapyrazine core can effectively interact with enzymes and receptors involved in inflammatory responses and cancer progression. The 2-bromo substituent, in particular, has been identified as a key pharmacophore that enhances binding affinity by forming critical hydrogen bonds or hydrophobic interactions with target proteins. These insights have guided the optimization of analogs with improved efficacy and reduced toxicity.
In vitro studies have demonstrated that 1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one exhibits significant inhibitory activity against several enzymes implicated in diseases such as cancer and inflammation. For instance, preliminary data indicate that this compound potently inhibits cyclooxygenase (COX) enzymes at concentrations comparable to those of known nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, its ability to modulate kinases involved in cell signaling pathways has been observed in cell-based assays. These findings underscore the compound's potential as a lead molecule for developing novel therapeutic agents.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the triazoloapyrazine ring system is achieved through a sequence of cycloaddition reactions followed by functional group interconversions. The introduction of the 2-bromo substituent is accomplished via bromination techniques under controlled conditions to ensure regioselectivity. The final step involves coupling the triazoloapyrazine fragment with the 3-methylbutan-1-one side chain, which is synthesized from readily available precursors using standard aliphatic nucleophilic substitution reactions.
From a pharmacokinetic perspective, the structural features of this compound contribute to its favorable properties. The presence of both polar and nonpolar regions enhances its solubility in both aqueous and lipid environments, facilitating absorption and distribution throughout the body. Additionally, metabolic stability studies suggest that the molecule can withstand enzymatic degradation in vivo for an extended period. These attributes are crucial for designing compounds that exhibit prolonged therapeutic effects while minimizing side effects.
Future research directions include exploring derivatives of this compound with modified substitution patterns on the triazoloapyrazine core. By systematically varying functional groups such as halogens or alkyl chains, researchers aim to identify analogs with enhanced potency or selectivity for specific biological targets. Additionally, preclinical studies are planned to evaluate the safety profile and pharmacokinetic behavior of this compound in animal models before advancing to human clinical trials.
The significance of this compound extends beyond its immediate applications in drug discovery. It serves as a valuable tool for understanding structure-activity relationships within heterocyclic chemistry. The insights gained from studying compounds like 1-{2-bromo-5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-7-yl}-3-methylbutan-1-one contribute to our fundamental knowledge of how molecular architecture influences biological activity. This knowledge is essential for designing next-generation therapeutics that address unmet medical needs more effectively.
In conclusion,1-{2-bromo-5H,6H,7H,8H-1,2-triazolopyrazin[5',6':5,...
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